

An In-depth Technical Guide to N-Benzylbenzenesulfonamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: *N-Benzylbenzenesulfonamide*

Cat. No.: *B181559*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **N-Benzylbenzenesulfonamide**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of synthetic workflows and potential biological interactions.

Core Chemical Properties

N-Benzylbenzenesulfonamide is a sulfonamide compound that serves as a key structural motif in various biologically active molecules.^[1] Its physicochemical properties are fundamental to its behavior in chemical and biological systems.

Physical and Chemical Properties

The physical and chemical properties of **N-Benzylbenzenesulfonamide** are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| Molecular Formula | C ₁₃ H ₁₃ NO ₂ S | [2][3] |
| Molecular Weight | 247.31 g/mol | [2] |
| Melting Point | 77-79 °C | [4] |
| Appearance | White to yellow solid | [4][5] |
| Solubility | Soluble in polar organic solvents like ethanol and chloroform; slightly soluble in water. | [6] |
| CAS Registry Number | 837-18-3 | [2][3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **N-Benzylbenzenesulfonamide**. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|--------------------|
| 7.87-7.93 | m | 2H | Ar-H |
| 7.54-7.69 | m | 3H | Ar-H |
| 7.17-7.30 | m | 5H | Ar-H |
| 4.12 | s | 2H | -CH ₂ - |

Solvent: CDCl₃, Frequency: 300.1 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)[5]

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------|
| 140.05 | Ar-C |
| 136.32 | Ar-C |
| 132.83 | Ar-C |
| 129.27 | Ar-C |
| 128.83 | Ar-C |
| 128.10 | Ar-C |
| 127.99 | Ar-C |
| 127.23 | Ar-C |
| 47.41 | -CH ₂ - |

Solvent: CDCl₃, Frequency: 75.5 MHz

Mass Spectrometry (MS)[\[5\]](#)

| m/z | Interpretation |
|-----|--|
| 106 | [C ₇ H ₈ N] ⁺ |

Chemical Structure and Crystallography

The three-dimensional structure of **N-benzylbenzenesulfonamide** derivatives has been elucidated through single-crystal X-ray diffraction, revealing key details about bond lengths, angles, and intermolecular interactions. While the specific crystal structure for the parent **N-benzylbenzenesulfonamide** is not detailed in the provided results, data for a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, offers significant insights into the structural characteristics of this class of compounds.[\[1\]](#)

Selected Bond Lengths and Angles for a Representative **N-Benzylbenzenesulfonamide** Derivative[\[1\]](#)

| Parameter | Bond/Angle | Value |
|-------------------|--------------|-------------|
| Bond Lengths (Å) | S1=O1 | 1.4290 (18) |
| | S1=O2 | 1.4342 (18) |
| | S1-N1 | 1.636 (2) |
| | S1-C1 | 1.763 (2) |
| | N1-C11 | 1.466 (3) |
| | N1-C8 | 1.471 (3) |
| Bond Angle (°) | N1-S1-O1 | 107.46 (10) |
| Torsion Angle (°) | C1-S1-N1-C11 | 84.2 (2) |

In the crystal lattice of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H...N hydrogen bonds and C-H... π interactions.[1][7] The aryl groups are oriented gauche about the S1-N1 bond.[1] The sulfur atom exhibits a slightly distorted tetrahedral geometry.[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of **N-Benzylbenzenesulfonamide** and its derivatives.

Synthesis of N-Benzylbenzenesulfonamide

A common method for the synthesis of **N-Benzylbenzenesulfonamide** is the N-alkylation of a sulfonamide using an alcohol, catalyzed by manganese.[4]

Manganese-Catalyzed N-Alkylation Protocol[4]

- **Reaction Setup:** In a suitable reaction vessel, combine benzenesulfonamide (1.00 mmol), benzyl alcohol (1.00 mmol), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %) in xylenes to achieve a final concentration of 1 M.
- **Reaction Conditions:** Heat the reaction mixture to 150 °C and stir for 24 hours.

- **Workup and Purification:** After cooling the reaction to room temperature, purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (20% ethyl acetate) as the eluent.
- **Product Isolation:** The final product, **N-Benzylbenzenesulfonamide**, is obtained as a yellow solid.^[4]

Spectroscopic and Crystallographic Analysis

General Analytical Procedures

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^[4] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.^[4]^[5]
- **Infrared (IR) Spectroscopy:** IR spectra are recorded on an FTIR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for thin films.^[4]
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) data can be acquired on a time-of-flight (TOF) mass spectrometer with electrospray ionization (ESI).^[4] Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis.^[3]^[5]
- **Single-Crystal X-ray Diffraction:** For crystallographic analysis, a suitable single crystal is mounted on a diffractometer.^[1] Data collection is performed at a controlled temperature (e.g., 173.15 K).^[1] The structure is then solved and refined using appropriate software.^[1]

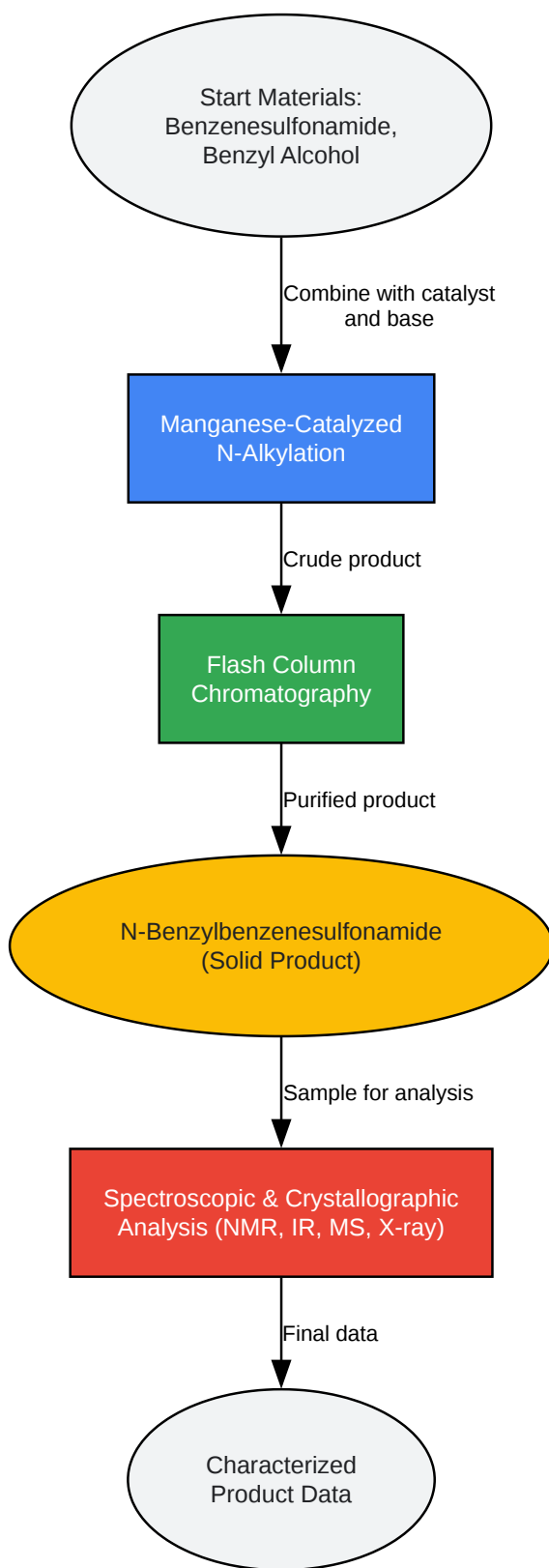
Biological Activity and Signaling Pathways

The **N-benzylbenzenesulfonamide** moiety is present in a variety of biologically significant compounds.^[1] Derivatives have shown potential as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, and as nonsteroidal modulators of the glucocorticoid receptor (GR), which are of interest for their anti-inflammatory properties.^[1]^[7]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **N-Benzylbenzenesulfonamide**.

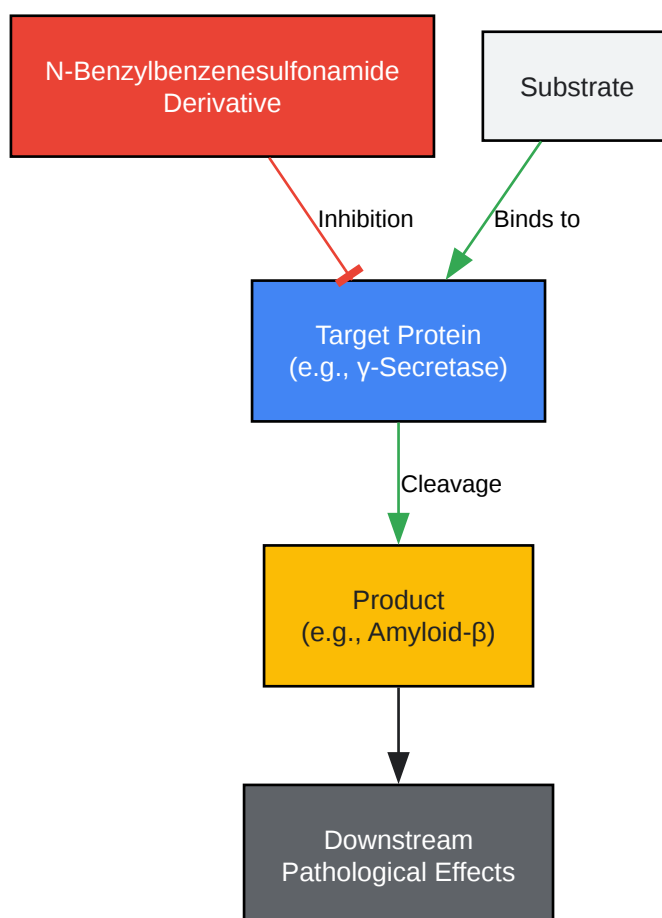


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Caption: Workflow for the synthesis and analysis of **N-Benzylbenzenesulfonamide**.

Potential Biological Interaction Pathway

This diagram illustrates a simplified hypothetical signaling pathway where an **N-benzylbenzenesulfonamide** derivative acts as an inhibitor.

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Caption: Inhibition of a target protein by an **N-benzylbenzenesulfonamide** derivative.

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